molecular formula C28H32O16 B12365683 3-[[6-O-(6-Deoxy-I+/--L-mannopyranosyl)-I(2)-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one CAS No. 63764-79-4

3-[[6-O-(6-Deoxy-I+/--L-mannopyranosyl)-I(2)-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one

Cat. No.: B12365683
CAS No.: 63764-79-4
M. Wt: 624.5 g/mol
InChI Key: ZQGOPIYRGSTAIY-GEBJFKNCSA-N
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Description

Azaleatin-3-rutinoside is a flavonol glycoside, a type of flavonoid compound. It is known for its presence in various plant species, including Rhododendron and Carya pecan . This compound is characterized by its complex structure, which includes multiple hydroxyl groups and a rutinoside moiety.

Preparation Methods

Azaleatin-3-rutinoside can be extracted from natural sources such as Carya pecan The extraction process typically involves the use of solvents like ethanol or methanol to isolate the compound from plant material

Chemical Reactions Analysis

Azaleatin-3-rutinoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydroflavonols .

Scientific Research Applications

Azaleatin-3-rutinoside has several scientific research applications. In chemistry, it is studied for its antioxidant properties and potential as a natural dye. In biology and medicine, it is investigated for its anti-inflammatory, anti-cancer, and neuroprotective effects . The compound’s ability to scavenge free radicals makes it a valuable subject in the study of oxidative stress and related diseases.

Mechanism of Action

The mechanism of action of azaleatin-3-rutinoside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through antioxidant activity, neutralizing free radicals and reducing oxidative stress . Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anti-cancer properties.

Comparison with Similar Compounds

Azaleatin-3-rutinoside is similar to other flavonol glycosides such as quercetin-3-rutinoside (rutin) and kaempferol-3-rutinoside . it is unique due to its specific hydroxylation pattern and the presence of a methoxy group. This structural uniqueness may contribute to its distinct biological activities and potential therapeutic applications.

List of Similar Compounds::
  • Quercetin-3-rutinoside (Rutin)
  • Kaempferol-3-rutinoside
  • Luteolin-7-rutinoside
  • Apigenin-7-rutinoside

Properties

CAS No.

63764-79-4

Molecular Formula

C28H32O16

Molecular Weight

624.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-14(39-2)6-11(29)7-15(17)42-25(26)10-3-4-12(30)13(31)5-10/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,24+,27+,28-/m0/s1

InChI Key

ZQGOPIYRGSTAIY-GEBJFKNCSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Origin of Product

United States

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